3-(1H-indol-3-yl)-2-methylpropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZNIWUNOASRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378168 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15142-91-3 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unveiling the Potential: 3 1h Indol 3 Yl 2 Methylpropanoic Acid in the Scientific Domain
The study of 3-(1H-indol-3-yl)-2-methylpropanoic acid is situated within the broader context of indole (B1671886) chemistry and its profound impact on biological systems. Understanding the significance of the indole scaffold is paramount to appreciating the potential research avenues for its derivatives.
Indole and its derivatives are a class of heterocyclic compounds that are ubiquitous in nature and have been the subject of intensive research for over a century. The indole ring system is a privileged scaffold in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. This versatility stems from the unique electronic properties of the indole nucleus, which can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
The biological importance of indole derivatives is exemplified by their presence in a wide array of natural products with potent pharmacological activities. For instance, the essential amino acid tryptophan contains an indole ring and serves as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. Many indole alkaloids, a large and diverse group of naturally occurring compounds, exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
In the realm of synthetic chemistry, the indole core is a versatile building block for the construction of complex molecules. A multitude of synthetic methods have been developed to construct and functionalize the indole ring, allowing chemists to create vast libraries of novel compounds for biological screening. The continuous development of synthetic methodologies further fuels the exploration of indole derivatives in the quest for new therapeutic agents.
The wide-ranging pharmacological activities of indole derivatives have led to their successful development as drugs for a variety of diseases. These include treatments for migraines, cancer, and infections. The ongoing investigation into the therapeutic potential of new indole-based compounds underscores the enduring importance of this chemical class in medicinal chemistry.
While extensive research has been conducted on the broader class of indole derivatives, specific academic studies focusing solely on this compound are limited in the public domain. However, its chemical identity is well-established, and it is available commercially as a research chemical. sigmaaldrich.com The fundamental properties of this compound are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES String | CC(Cc1c[nH]c2ccccc12)C(O)=O |
| InChI Key | JDZNIWUNOASRIK-UHFFFAOYSA-N |
Research into closely related indole-propanoic acid derivatives provides valuable insights into the potential areas of investigation for this compound. These studies often explore their synthesis and biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
For instance, a study on a series of novel compounds bearing a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid nucleus reported their synthesis and evaluation as endothelin-1 (B181129) antagonists and antibacterial agents. nih.gov Another research paper described the synthesis and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new inhibitors of cytosolic phospholipase A2α, which is implicated in inflammatory processes. nih.gov
Furthermore, the crystal structure of a closely related compound, 3-(1H-Indol-3-yl)-2-(2-methylacryloyl)propanoic acid, has been determined, providing detailed information about its three-dimensional arrangement and intermolecular interactions. researchgate.net Such structural data is crucial for understanding the molecule's chemical behavior and for designing future derivatives with potentially enhanced biological activities.
The research on these analogous compounds suggests that the research trajectory for this compound could likely involve:
Synthesis and Characterization: Development of efficient synthetic routes and comprehensive characterization using spectroscopic techniques.
Biological Screening: Evaluation of its activity in various biological assays, including antimicrobial, anti-inflammatory, and cytotoxic assays.
Structural Studies: Determination of its crystal structure to understand its solid-state conformation and packing.
Derivative Synthesis: Modification of the core structure to explore structure-activity relationships and optimize for a specific biological target.
The following table summarizes findings for some related indole-propanoic acid derivatives, illustrating the types of research being conducted in this area.
| Compound Name | Research Focus | Key Findings | Reference |
|---|---|---|---|
| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives | Synthesis, Endothelin-1 Antagonism, Antibacterial Activity | Some derivatives showed significant efficacy as endothelin-1 antagonists and weak antibacterial activity. | nih.gov |
| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Synthesis, cPLA2α Inhibition, Anti-inflammatory Activity | Identified potent inhibitors of cPLA2α with oral efficacy in animal models of inflammation. | nih.gov |
| 3-(1H-Indol-3-yl)-2-(2-methylacryloyl)propanoic acid | Crystal Structure Analysis | The crystal structure revealed a three-dimensional network formed by N—H⋯O and O—H⋯O hydrogen bonds. | researchgate.net |
| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid | Antimicrobial, Antifungal, Anti-allergic, Antitumor Activities | Showed slight antimicrobial and antitumor activity, but significant anti-inflammatory and anti-allergic effects. | mdpi.com |
Metabolic Pathways and Biotransformation of 3 1h Indol 3 Yl 2 Methylpropanoic Acid
Tryptophan Metabolism and the Indole (B1671886) Pathway
The journey of dietary tryptophan through the gastrointestinal tract involves absorption in the small intestine, with a fraction reaching the colon where it becomes a substrate for microbial metabolism. oup.com This microbial processing of tryptophan gives rise to various indole derivatives that can influence host physiology. oup.com
Microbial Conversion of L-Tryptophan to Indole-Related Compounds
The intestinal microbiota possesses enzymatic machinery that host cells lack, enabling the conversion of L-tryptophan into a variety of indole-containing molecules. nih.gov The primary and most well-known conversion is the production of indole itself by the enzyme tryptophanase, which is found in numerous Gram-negative and Gram-positive bacterial species. nih.govnih.gov Beyond indole, the gut microbiota can metabolize tryptophan into a suite of related compounds. nih.gov
These indole derivatives include:
Indole-3-pyruvate
Indole-3-lactate
Indole-3-propionate (IPA)
Indole-3-acrylate
Indole acetaldehyde (B116499)
Indole-3-acetate (B1200044) (IAA)
Indole-3-aldehyde (IAld)
3-methyl-indole (skatole)
The production of these compounds underscores the diverse metabolic capabilities of the gut microbiome in utilizing tryptophan. nih.govfrontiersin.org
Enzymatic Mechanisms in Microbial Indole Production
The enzymatic conversion of L-tryptophan to indole is primarily catalyzed by the enzyme tryptophanase (TnaA). nih.govnih.gov This enzyme facilitates the breakdown of tryptophan into indole, pyruvate (B1213749), and ammonia. youtube.comyoutube.com Tryptophanase is expressed by a variety of bacterial species, including Escherichia coli, Clostridium spp., and Bacteroides spp. nih.govnih.gov The synthesis of other indole derivatives involves different enzymatic pathways. For instance, the production of indole-3-acetic acid (IAA) can occur from indole-acetamide through the action of tryptophan monooxygenase, an enzyme found in bacteria such as Clostridium, Bacteroides, and Bifidobacterium. nih.gov Another pathway for indole synthesis involves the retroaldol cleavage of indole-3-glycerol phosphate (B84403) (IGP) by enzymes with indole-3-glycerol phosphate lyase (IGL) activity, a mechanism distinct from the tryptophanase-mediated pathway. nih.govacs.org
Endogenous Production and Systemic Distribution
The endogenous production of many indole-containing compounds is largely attributed to the metabolic activity of the gut microbiome. nih.gov These microorganisms possess enzymes capable of transforming dietary tryptophan into a variety of metabolites that are not synthesized by human cells. mdpi.com
While the endogenous production of 3-(1H-indol-3-yl)-2-methylpropanoic acid has not been specifically documented, the production of the related compound, indole-3-propionic acid (IPA), by human gut microbiota is well-established. The presence and concentration of IPA in the body are linked to the composition of the gut microbiota, with certain bacterial species like Clostridium sporogenes being key producers. It is conceivable that this compound could be produced in a similar fashion by specific gut microbes, although likely in much smaller quantities or by a more limited number of bacterial species, which may explain its absence in broad metabolic profiling studies.
Once produced in the gut, microbial metabolites can be absorbed into the bloodstream and distributed throughout the body. The physicochemical properties of these compounds determine their ability to circulate in the plasma and cross biological barriers such as the blood-brain barrier (BBB).
There is no specific data available regarding the circulation of this compound in plasma or its ability to cross the blood-brain barrier. However, studies on the closely related indole-3-propionic acid (IPA) have shown that it is present in human plasma and can cross the blood-brain barrier. nih.gov The ability of IPA to cross the BBB is of significant interest due to its neuroprotective properties. nih.gov Given the structural similarities, it could be hypothesized that this compound may also circulate in the plasma and potentially cross the blood-brain barrier, although its specific transport mechanisms and efficiency are unknown.
The analysis of tryptophan metabolites in biological samples like plasma provides a snapshot of the activity of different metabolic pathways. Several studies have quantified a range of these metabolites, highlighting the variability between individuals and conditions.
In comprehensive metabolic profiling of human plasma, a variety of tryptophan metabolites have been identified and quantified. However, in the reviewed literature, this compound is not reported as a detected metabolite. The table below presents the concentration ranges of several known tryptophan metabolites in human plasma as reported in a recent study. The absence of this compound in such analyses suggests that if it is endogenously produced, its concentration in plasma is likely very low, below the detection limits of the methods used, or it is a very transient metabolite.
| Tryptophan Metabolite | Concentration Range in Human Plasma (ng/mL) |
|---|---|
| Anthranilic acid | 0.5–13.4 |
| 3-Hydroxyanthranilic acid | 3.2–10.7 |
| Kynurenic acid | 1.9–14 |
| 3-Hydroxykynurenine | 1.9–47 |
| Xanthurenic acid | 1.2–68.1 |
| Nicotinamide | 21.1–147.3 |
| Quinolinic acid | 39–180 |
| Kynurenine (B1673888) | 43.7–1790 |
| Picolinic acid | 3.2–49.4 |
Biological Activities and Molecular Mechanisms of 3 1h Indol 3 Yl 2 Methylpropanoic Acid and Its Analogues
Receptor and Enzyme Interactions
The biological effects of small molecules are often dictated by their ability to bind and modulate the function of specific proteins, such as receptors and enzymes. The activity of 3-(1H-indol-3-yl)-2-methylpropanoic acid has been characterized primarily in the context of enzyme inhibition, with a notable absence of specific data regarding its direct interaction with the Aryl Hydrocarbon Receptor.
Aryl Hydrocarbon Receptor (AhR) Activation by Indole (B1671886) Metabolites
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular differentiation, and xenobiotic metabolism. sigmaaldrich.comnih.govmdpi.com A wide array of tryptophan metabolites, particularly those produced by the gut microbiota, have been identified as AhR ligands. sigmaaldrich.commdpi.com Upon binding to a ligand, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, thereby initiating their transcription. sigmaaldrich.complos.org
Numerous indole derivatives, such as indole-3-acetate (B1200044) (IAA), indole-3-propionate (IPA), and indole-3-pyruvic acid (IPyA), have been confirmed to activate AhR. sigmaaldrich.comnih.govmdpi.commdpi.com These microbial catabolites of tryptophan are considered low-affinity but high-efficacy agonists of AhR. sigmaaldrich.com Their concentrations in the gut can be substantial, making them physiologically relevant activators of this pathway. sigmaaldrich.com However, based on the available scientific literature, there is no specific data documenting the direct binding or activation efficacy (e.g., EC50 values) of this compound with the Aryl Hydrocarbon Receptor. While its structural similarity to other active indole compounds might suggest a potential interaction, this has not been experimentally verified in the reviewed sources.
Activation of AhR by its various ligands initiates a cascade of downstream events, leading to the transcription of a battery of genes, most notably the cytochrome P450 family enzymes like CYP1A1. sigmaaldrich.commdpi.com This signaling pathway is integral to maintaining intestinal homeostasis, modulating inflammatory responses, and influencing the differentiation of immune cells such as T-helper 17 (Th17) and regulatory T (Treg) cells. nih.govplos.org For instance, certain AhR agonists have been shown to increase the expression of IL-22, which helps protect intestinal stem cells. mdpi.com Despite the extensive research on AhR signaling by various indole metabolites, the specific downstream transcriptional effects resulting from a direct interaction of this compound with AhR have not been reported.
Modulation of Enzyme Activity
In contrast to the lack of data on AhR interaction, the role of this compound as an enzyme modulator is well-documented. It has been specifically identified as an inhibitor of L-tryptophan oxidase (VioA), a key enzyme in the biosynthesis of violacein (B1683560).
L-tryptophan oxidase (VioA) is a flavoenzyme that catalyzes the initial step in the biosynthesis of the pigment violacein in bacteria such as Chromobacterium violaceum. researchgate.netnih.gov This reaction involves the oxidative conversion of L-tryptophan to the corresponding α-imine, which is a precursor for the subsequent enzymatic steps in the violacein pathway. researchgate.netnih.gov The compound this compound was synthesized as a tool to probe the mechanism of VioA. researchgate.netnih.gov It acts as an inhibitor of this enzyme, thereby blocking the entry of the natural substrate, L-tryptophan, into the violacein synthesis cascade. researchgate.net
This compound is classified as a substrate-related competitive inhibitor of VioA. researchgate.netnih.gov In this compound, the α-amino group of L-tryptophan is replaced by a methyl group, allowing it to be recognized by the enzyme's active site but preventing the catalytic reaction from proceeding. researchgate.net The competitive nature of the inhibition means that the compound vies with the natural substrate, L-tryptophan, for binding to the active site of VioA. researchgate.net
Kinetic and biophysical studies have been conducted to quantify the binding affinity of this inhibitor. Microscale thermophoresis experiments determined a dissociation constant (Kd) for the interaction between this compound (referred to as IAA in the study) and VioA.
| Compound | Dissociation Constant (Kd) in µM | Inhibition Type | Reference |
|---|---|---|---|
| This compound | 32.2 ± 10.3 | Competitive | researchgate.net |
This data quantitatively confirms its role as an effective inhibitor of L-tryptophan oxidase, providing a valuable tool for studying the enzymatic mechanism and for potential applications in controlling the biosynthesis of violacein and related compounds. researchgate.net
Effects on General Tryptophan Metabolism Enzymes
Tryptophan, an essential amino acid, is metabolized through several key pathways, primarily the kynurenine (B1673888) and serotonin (B10506) pathways. mdpi.com These pathways are initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which catabolize tryptophan into various bioactive metabolites. mdpi.commdpi.comresearchgate.net While a significant portion of dietary tryptophan is metabolized by host enzymes, a fraction is converted by the gut microbiota into various indoles, including Indole-3-propionic acid (IPA). mdpi.comresearchgate.net The kynurenine pathway is responsible for the degradation of the majority of tryptophan, breaking down its indole ring structure, whereas the serotonin pathway preserves it. mdpi.com The enzymes TDO and IDO are central to the kynurenine pathway's initiation. mdpi.comresearchgate.net While the metabolic origins of IPA from tryptophan are established, specific data detailing the direct modulatory effects of IPA or its analogues on the activity of key tryptophan metabolism enzymes like TDO, IDO, or tryptophan hydroxylase remain a subject for further investigation.
Interactions with Neural Receptors and Other Proteins
Indole-3-propionic acid (IPA) exerts its biological effects by interacting with specific cellular receptors. It has been identified as a ligand for the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). mdpi.comnih.gov The activation of these receptors is a key mechanism through which IPA mediates its anti-inflammatory and barrier-protective functions. For instance, its interaction with PXR in intestinal cells is crucial for enhancing the integrity of the gut barrier. mdpi.com Similarly, the activation of the AhR/NF-κB axis is the pathway through which IPA alleviates inflammation in chondrocytes. nih.gov Beyond these nuclear receptors, IPA's neuroprotective effects are considered significant, with research suggesting it as a promising compound for addressing neurodegenerative disorders. nih.govmdpi.com
Immunomodulatory Effects
Regulation of Cytokines and Immune Cell Function
Indole-3-propionic acid (IPA) and its analogues demonstrate significant regulatory effects on the immune system, primarily through the modulation of cytokine production and immune cell activity. Research has consistently shown that IPA possesses anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines. nih.gov In various cell models, including liver, colon, and astrocytes, IPA has been found to reduce the levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov
This inhibitory effect extends to other inflammatory molecules like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govresearchgate.net Furthermore, studies on related indole derivatives have shown a reduction in IL-17 and interferon-gamma (IFN-γ). nih.gov IPA has also been noted for its immunosuppressive effects on cytotoxic T lymphocytes (CTLs), suggesting a role in modulating cell-mediated immunity. nih.gov Conversely, certain indole compounds can promote the production of anti-inflammatory cytokines like IL-10 and IL-22, contributing to immune homeostasis. frontiersin.org
| Cytokine/Mediator | Effect of IPA/Analogue | Cell/Model System | Reference |
|---|---|---|---|
| TNF-α | Downregulation | Liver, colon, astrocytes, chondrocytes, rBMECs | nih.govnih.gov |
| IL-1β | Downregulation | Liver, colon, astrocytes, rBMECs | nih.govnih.gov |
| IL-6 | Downregulation | Liver, colon, astrocytes, chondrocytes, rBMECs | nih.govnih.govnih.gov |
| iNOS | Downregulation | Chondrocytes, rBMECs | nih.govnih.gov |
| COX-2 | Downregulation | Chondrocytes | nih.gov |
| IL-17 | Downregulation | Peritonitis model (mice) | nih.gov |
| IFN-γ | Downregulation | Peritonitis model (mice) | nih.gov |
| IL-10 | Upregulation | General (indole derivatives) | frontiersin.org |
| IL-22 | Upregulation | General (indole derivatives) | frontiersin.org |
Impact on Intestinal Barrier Function and Homeostasis
A crucial role of IPA is its ability to fortify the intestinal barrier, which is essential for maintaining gut homeostasis and preventing systemic inflammation. IPA enhances the integrity of the epithelial barrier by increasing the expression of tight junction proteins, including claudin-1, occludin, and zonula occludens-1 (ZO-1). mdpi.comresearchgate.netnih.gov This leads to increased transepithelial electrical resistance (TEER) and reduced paracellular permeability, effectively tightening the junctions between intestinal cells. nih.govresearchgate.net
In addition to the epithelial barrier, IPA strengthens the mucus barrier. It achieves this by increasing the secretion of mucins, such as MUC2 and MUC4, and augmenting the number of mucus-producing goblet cells. mdpi.comnih.gov The mechanism for these effects is partly mediated through the pregnane X receptor (PXR), which, when activated by IPA, helps to decrease gut permeability. mdpi.com Studies using FITC-dextran have confirmed that IPA treatment reduces its flux across the intestinal wall, providing direct evidence of enhanced barrier function. nih.gov
| Barrier Component | Effect of IPA | Mechanism/Observation | Reference |
|---|---|---|---|
| Tight Junction Proteins (Claudin-1, Occludin, ZO-1) | Increased Expression | Strengthens epithelial barrier | mdpi.comresearchgate.netnih.gov |
| Paracellular Permeability | Decreased | Reduced FITC-dextran flux | nih.govnih.gov |
| Transepithelial Electrical Resistance (TEER) | Increased | Indicates tighter epithelial junctions | nih.gov |
| Mucins (MUC2, MUC4) | Increased Secretion | Strengthens mucus barrier | mdpi.comnih.gov |
| Goblet Cells | Increased Number | Enhances mucus production | mdpi.com |
| Pregnane X Receptor (PXR) | Activation | Mediates decreased gut permeability | mdpi.com |
Modulation of Inflammation
The immunomodulatory activities of IPA culminate in a potent, multi-faceted anti-inflammatory effect. By suppressing pro-inflammatory cytokines and enhancing gut barrier function, IPA helps to control inflammatory processes in various tissues. mdpi.commdpi.comnih.gov Its ability to inhibit the NF-κB signaling pathway is a key mechanism underlying its anti-inflammatory action, as this pathway is critical for the production of numerous inflammatory mediators. nih.govresearchgate.net
Research has demonstrated that IPA can alleviate inflammation in diverse conditions, from osteoarthritis to hepatic inflammation. nih.govmdpi.com In models of chondrocyte inflammation, IPA was shown to protect against cartilage degradation by acting through the AhR/NF-κB axis. nih.gov In the liver, IPA helps to repress inflammation by reducing the inflammatory response to endotoxins. researchgate.net While the majority of evidence points to a strong anti-inflammatory role, one study noted that in a specific model of colitis, IPA's primary benefit was through barrier enhancement rather than direct modulation of inflammatory mediators, highlighting that its mechanism of action can be context-dependent. nih.gov
Neurobiological and Neurological Implications
The influence of IPA extends to the central nervous system, where it exhibits significant neuroprotective properties. It is regarded as a key compound for developing treatments for neurodegenerative conditions, largely due to its potent free radical-scavenging capabilities, which are reported to surpass even those of melatonin. nih.govmdpi.com This antioxidant activity helps protect neural tissues from oxidative stress, a common factor in neurodegeneration. nih.gov
Furthermore, IPA plays a role in maintaining the integrity of the blood-brain barrier (BBB). In a model of neonatal hypoxic-ischemic brain injury, IPA demonstrated a protective effect on the BBB. nih.gov This is critical as BBB disruption can exacerbate brain injury and inflammation. In the context of ischemic stroke, administration of IPA was found to alleviate neuroinflammation, reduce the volume of brain infarction, and lessen neurological impairment in a mouse model. nih.gov These findings underscore the therapeutic potential of IPA in protecting against acute and chronic neurological damage.
Neuroprotective Potentials and Antioxidant Properties in Neurological Contexts
While research specifically investigating the neuroprotective and antioxidant properties of this compound is limited, the broader class of indole-based compounds, particularly its close analogue indole-3-propionic acid (IPA), has demonstrated significant potential in this area. mdpi.com Indole compounds are recognized for their neuroprotective capabilities, which are often attributed to their antioxidant and anti-inflammatory actions. mdpi.comnih.gov
Studies on various indole derivatives have shown their ability to counteract oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. nih.govresearchgate.net For instance, certain hybrid indole compounds have exhibited strong cytoprotective effects against reactive oxygen species (ROS) generated by the Aβ(25–35) peptide, a component of the amyloid plaques found in Alzheimer's disease. nih.gov In cellular models, these compounds led to a notable increase in cell viability and a reduction in ROS levels. nih.gov
The antioxidant activity of these compounds is multifaceted. They have been shown to possess metal-chelating properties, particularly for copper ions, which can participate in the generation of harmful free radicals. nih.gov Furthermore, derivatives of IPA have been shown to suppress iron-induced lipid peroxidation, a destructive process that damages cell membranes. nih.gov
The neuroprotective effects of IPA are also linked to its ability to mitigate neuronal damage and influence inflammation and immunity within the brain. mdpi.com In models of hypoxic-ischemic brain injury, IPA treatment has been found to inhibit the increase of inducible nitric oxide synthase (iNOS), an enzyme that can contribute to oxidative and nitrosative stress. mdpi.com
The following table summarizes the observed neuroprotective and antioxidant effects of certain indole-based compounds in preclinical studies.
| Compound Type | Model System | Observed Effects |
| Hybrid Indole Compounds | Cellular models with Aβ(25–35) peptide | Strong cytoprotective effects, increased cell viability, reduction in ROS levels. nih.gov |
| Indole-3-propionic acid (IPA) derivatives | Rat-brain synaptosomes and SH-SY5Y cells | Neuroprotection against H2O2-induced oxidative stress and 6-OHDA-induced neurotoxicity. nih.gov |
| Indole-3-propionic acid (IPA) | Hypoxic-ischemic brain injury model | Inhibition of inducible nitric oxide synthase (iNOS) increase. mdpi.com |
Role in Neurodegenerative Disorders and Mood Regulation
The potential role of this compound and its analogues in neurodegenerative disorders is an area of growing interest, largely informed by studies on indole-3-propionic acid (IPA). mdpi.comnih.gov Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction, often linked to oxidative stress, protein aggregation, and neuroinflammation. nih.govmdpi.com
IPA is considered a promising candidate for the development of therapies for Alzheimer's disease due to its potent antioxidant properties, its ability to inhibit the formation of amyloid-beta (Aβ) fibrils, and its demonstrated neuroprotective effects. mdpi.com Derivatives of IPA have also been synthesized and evaluated as multifunctional agents for neurodegenerative disorders, showing not only antioxidant and neuroprotective activity but also inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. nih.gov
In the context of mood regulation, while direct studies on this compound are scarce, research on other indole-based compounds suggests potential therapeutic applications. Novel multifunctional ligands based on the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold have been designed and synthesized, exhibiting antipsychotic-like, antidepressant, and anxiolytic-like activities in preclinical models. nih.gov These compounds often interact with key neurotransmitter systems, such as dopamine (B1211576) and serotonin receptors, which are crucial for mood regulation. nih.gov
The table below outlines some of the key findings related to the role of indole compounds in neurodegenerative disorders and mood regulation.
| Compound/Analogue | Potential Application | Mechanism of Action/Observed Effects |
| Indole-3-propionic acid (IPA) | Alzheimer's Disease | Antioxidant, inhibits Aβ fibril formation, neuroprotective. mdpi.com |
| IPA Derivatives | Neurodegenerative Disorders (e.g., Parkinson's) | Neuroprotective, antioxidant, MAO-B inhibitory activity. nih.gov |
| Indole-based multifunctional ligands | Mood Disorders (e.g., depression, anxiety) | Partial agonism of D2 receptors, antagonism of 5-HT6 receptors, and blocking of SERT. nih.gov |
Modulation of Mitochondrial Function in Cardiomyocytes (contextual for indole propionic acid)
Indole-3-propionic acid (IPA), a microbial metabolite of tryptophan, has been identified as a modulator of mitochondrial function in cardiomyocytes. The impact of IPA on these crucial cardiac muscle cells appears to be dependent on the duration of exposure.
Acute treatment with IPA has been shown to enhance maximal mitochondrial respiration. However, chronic exposure to IPA leads to mitochondrial dysfunction in cardiomyocytes. This latter effect has also been observed in human hepatic and endothelial cells.
Despite the potential for mitochondrial dysfunction with long-term exposure in vitro, studies on isolated perfused mouse hearts have demonstrated that IPA can dose-dependently improve cardiac contractility. Mechanistic studies suggest a potential involvement of fatty acid oxidation in HL-1 cardiomyocytes. These findings indicate a direct impact of this gut-derived metabolite on cardiac physiology.
Influence on Synaptic Pruning and Susceptibility to Autism Spectrum Disorders (contextual for indole propionic acid)
Recent research has implicated altered gut microbiota and reduced levels of indole-3-propionic acid (IPA) in the context of Autism Spectrum Disorder (ASD). Studies have shown that a rat model of intrauterine growth restriction (IUGR), which can be associated with ASD-like symptoms, exhibited altered gut microbiota and decreased production of IPA.
IPA is a ligand for the aryl hydrocarbon receptor (AHR), and dysregulated IPA/AHR/NF-κB signaling has been linked to hippocampal microglia hyperactivation and excessive neuronal synapse pruning in IUGR rats. This over-pruning of synapses is a potential neurobiological mechanism contributing to ASD-like behaviors.
Notably, postnatal supplementation with IPA was found to restore the ASD-like symptoms and the associated hippocampal lesions in the IUGR rat model. These findings suggest that the microbiota-IPA-brain axis plays a role in regulating susceptibility to ASD in certain contexts and that IPA may hold promise as a potential interventional strategy.
Association with Cognitive Impairment
The association between indole compounds and cognitive function is complex and appears to be context-dependent. While some indole derivatives are being investigated for their potential to ameliorate cognitive deficits, others, such as indole-3-acetic acid (IAA), have been linked to an increased risk of cognitive impairment in specific populations.
For instance, in patients receiving hemodialysis, higher levels of the uremic toxin IAA have been associated with cognitive impairment. nih.gov This suggests that the accumulation of certain indole metabolites may have neurotoxic effects that contribute to cognitive decline in the context of chronic kidney disease. nih.gov
Conversely, research into novel treatments for the behavioral and psychological symptoms of dementia has explored the potential of multifunctional indole-based ligands. One such compound demonstrated memory-enhancing properties and was able to ameliorate scopolamine-induced memory deficits in animal models. nih.gov This highlights the therapeutic potential of specifically designed indole derivatives to address cognitive impairment.
Furthermore, indole-3-propionic acid (IPA) is being investigated for its ability to attenuate neuroinflammation and cognitive deficits through various signaling pathways. researchgate.net
| Compound | Context | Association with Cognitive Function |
| Indole-3-acetic acid (IAA) | Hemodialysis patients | Associated with an increased risk of cognitive impairment. nih.gov |
| Novel indole-based multifunctional ligands | Animal models of dementia | Memory-enhancing properties and amelioration of induced memory deficits. nih.gov |
| Indole-3-propionic acid (IPA) | Preclinical studies | Attenuation of neuroinflammation and cognitive deficits. researchgate.net |
Metabolic and Systemic Physiological Effects
Regulation of Lipid and Cholesterol Metabolism
Indole-3-propionic acid (IPA), a gut microbiota-derived metabolite, has been shown to play a role in regulating lipid and cholesterol metabolism. mdpi.com The aryl hydrocarbon receptor (AHR) is a key factor in the regulation of lipid metabolism, and its activation can negatively regulate genes involved in adipogenesis. mdpi.com Indole derivatives, including IPA, can bind to and activate AHR, thereby influencing various physiological functions. mdpi.com
Studies have demonstrated that IPA can dose-dependently reduce the transcription of key genes involved in fatty acid and cholesterol biosynthesis in the liver. mdpi.com This suggests that IPA may have a beneficial role in conditions characterized by dyslipidemia.
Furthermore, IPA is being explored for its potential to improve metabolic associated fatty liver disease (MAFLD). Its mechanism of action in this context may be linked to its ability to regulate the morphology and gene expression of both brown and visceral adipose tissue.
The table below summarizes the effects of IPA on lipid and cholesterol metabolism.
| Compound | Target/Mechanism | Observed Effects |
| Indole-3-propionic acid (IPA) | Aryl hydrocarbon receptor (AHR) activation | Dose-dependent reduction in the transcription of genes for fatty acid and cholesterol biosynthesis in the liver. mdpi.com |
| Indole-3-propionic acid (IPA) | Adipose tissue regulation | Potential improvement of metabolic associated fatty liver disease (MAFLD). |
Influence on Muscle Tissue Development and Cell Inflammation
Recent scientific investigations have highlighted the significant role of indole-3-propionic acid (IPA), a key analogue of this compound, in the development of muscle tissue and the modulation of inflammatory responses within muscle cells. nih.govnih.gov As a functional metabolite produced by the gut bacterium Clostridium sporogenes, IPA has demonstrated the ability to promote muscle growth and mitigate inflammation. nih.govnih.gov
In vivo studies have revealed that colonization with C. sporogenes leads to a notable increase in both body weight and muscle weight gain in mice. nih.gov This is accompanied by an upregulation of myogenic regulatory factors (MRFs), which are crucial for muscle development. nih.gov Furthermore, the presence of this bacterium significantly elevates the host's IPA levels while concurrently decreasing the levels of pro-inflammatory cytokines within the muscle tissue. nih.gov
At the cellular level, in vitro experiments using C2C12 muscle cells have corroborated these findings. nih.govnih.gov IPA has been shown to directly promote the proliferation of these cells by activating MRF signaling pathways. nih.govnih.gov Moreover, IPA offers a protective effect against inflammation induced by lipopolysaccharide (LPS), a potent inflammatory agent. nih.govnih.gov This anti-inflammatory action is mediated through the activation of the Pregnane X Receptor and the restoration of inhibited miR-26a-2-3p expression, a microRNA that plays a role in regulating muscle inflammation. nih.govnih.gov
| Biological Effect | Key Findings | Molecular Mechanism |
|---|---|---|
| Promotes Muscle Development | Increases body and muscle weight gain; Upregulates myogenic regulatory factors (MRFs). nih.gov | Activation of MRF signaling. nih.govnih.gov |
| Reduces Muscle Cell Inflammation | Decreases pro-inflammatory cytokine levels in muscle tissue; Protects against LPS-induced inflammation in C2C12 cells. nih.govnih.gov | Activation of Pregnane X Receptor; Restoration of miR-26a-2-3p expression. nih.govnih.gov |
Association with Metabolic Disorders (e.g., Type 2 Diabetes, Non-alcoholic Fatty Liver Disease)
The association between indole-3-propionic acid and various metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), has been a subject of extensive research. frontiersin.orgnih.govnih.gov Evidence suggests that circulating levels of IPA are inversely correlated with the risk of developing these conditions. mdpi.comnih.gov
Type 2 Diabetes:
Multiple studies have indicated that lower plasma concentrations of IPA are associated with an increased risk of type 2 diabetes. mdpi.comnih.govmdpi.com Conversely, higher levels of this metabolite are linked to improved glucose metabolism and enhanced insulin (B600854) sensitivity. frontiersin.orgnih.gov It is believed that IPA may exert its protective effects by helping to preserve the function of pancreatic β-cells, which are responsible for insulin production. nih.gov The potential of IPA as a biomarker for predicting the risk of type 2 diabetes is an active area of investigation. frontiersin.orgnih.govnih.gov
Non-alcoholic Fatty Liver Disease (NAFLD):
Research has also uncovered a link between IPA and liver health. frontiersin.orgmdpi.com Lower circulating levels of IPA have been observed in individuals with NAFLD and liver fibrosis. mdpi.comsciopen.com The compound is thought to play a role in inhibiting the synthesis of lipids in the liver and reducing the expression of inflammatory factors that contribute to the progression of NAFLD. frontiersin.orgnih.govnih.gov Furthermore, the related compound indole has been shown to alleviate NAFLD by improving hepatic steatosis and inflammation. researchgate.netnih.gov
| Metabolic Disorder | Key Findings | Potential Mechanism of Action |
|---|---|---|
| Type 2 Diabetes | Lower IPA levels are associated with a higher risk of type 2 diabetes. mdpi.comnih.govmdpi.com | Improves glucose metabolism and insulin sensitivity; Preserves β-cell function. frontiersin.orgnih.govnih.gov |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Lower circulating IPA levels are found in individuals with NAFLD and liver fibrosis. mdpi.comsciopen.com | Inhibits hepatic lipid synthesis; Reduces inflammatory factors in the liver. frontiersin.orgnih.govnih.gov |
Attenuation of Septic Injury and Atopic Dermatitis
The therapeutic potential of indole-3-propionic acid and its analogues extends to the attenuation of acute and chronic inflammatory conditions such as septic injury and atopic dermatitis.
Septic Injury:
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. Studies in animal models have demonstrated that IPA can offer a significant survival advantage in septic mice. nih.gov This protective effect is attributed to its ability to modulate the gut microbiota and reduce the levels of circulating inflammatory mediators. nih.gov Specifically, IPA treatment has been shown to decrease the abundance of the pro-inflammatory Enterobacteriaceae family in the gut. nih.gov Other indole-based compounds have also been investigated for their ability to suppress experimental sepsis. researchgate.net
Atopic Dermatitis:
Atopic dermatitis is a chronic inflammatory skin disease. While direct research on this compound is limited, studies on its analogues have shown promise. For instance, indole-3-carbinol (B1674136) has been found to alleviate atopic dermatitis-like skin inflammation by suppressing key inflammatory pathways. nih.gov Similarly, indole-3-lactic acid has been investigated for its potential to inhibit the progression of atopic dermatitis in human skin models. nih.govresearchgate.net These findings suggest that the indole scaffold present in these compounds may be beneficial in managing the inflammatory responses characteristic of atopic dermatitis.
| Condition | Indole Analogue | Key Findings | Mechanism of Action |
|---|---|---|---|
| Septic Injury | Indole-3-propionic acid (IPA) | Improves survival rate in septic mice. nih.gov | Modulates gut microbiota; Reduces serum inflammatory mediators. nih.gov |
| Atopic Dermatitis | Indole-3-carbinol | Alleviates atopic dermatitis-like skin inflammation. nih.gov | Suppression of inflammatory pathways. nih.gov |
| Atopic Dermatitis | Indole-3-lactic acid | Inhibits the progression of atopic dermatitis in skin models. nih.govresearchgate.net | Modulation of immune responses. nih.gov |
Synthetic Methodologies for 3 1h Indol 3 Yl 2 Methylpropanoic Acid and Its Derivatives
Established Synthetic Routes for Indole (B1671886) Propanoic Acid Scaffolds
The foundational structure of indole-3-propanoic acid can be assembled through several reliable synthetic routes. These methods typically involve the reaction of an indole core with a three-carbon building block.
Reactions of Indole with Acrylic Acid or its Derivatives
A direct approach to synthesizing 3-indolepropanoic acids involves the reaction of an indole with acrylic acid or methacrylic acid. google.com This process is typically conducted in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, at elevated temperatures ranging from 225°C to 300°C. google.com The reaction proceeds under autogenous pressure, and the desired 3-indolepropionic acid product can be recovered from the resulting metallic salt by dissolving it in water, removing unreacted indole with an organic solvent like ether, and subsequent acidification to precipitate the final acid. google.com While earlier methods reported that reacting indole and acrylic acid at 120-130°C yielded the 1-indolepropionic acid isomer, the use of a strong base at higher temperatures directs the substitution to the C-3 position of the indole ring. google.com
Indole also reacts with other electrophilic α,β-unsaturated compounds, known as Michael acceptors, under acidic conditions to yield 3-substituted products. bhu.ac.in
Synthesis from Indole and Methyl 2-(bromomethyl)acrylate
The synthesis of the 3-(1H-indol-3-yl)-2-methylpropanoic acid scaffold can also be achieved through the alkylation of indole. The C-3 position of the indole nucleus is nucleophilic and readily reacts with electrophiles. bhu.ac.in In a reaction with methyl 2-(bromomethyl)acrylate, the indole ring attacks the electrophilic carbon bearing the bromine atom in a Friedel-Crafts-type alkylation. This reaction forms a new carbon-carbon bond at the C-3 position of the indole, displacing the bromide leaving group. The initial product of this alkylation is methyl 3-(1H-indol-3-yl)-2-methylpropenoate, which can then be reduced to the corresponding saturated ester, methyl 3-(1H-indol-3-yl)-2-methylpropanoate. Subsequent hydrolysis of the methyl ester yields the final carboxylic acid, this compound.
Advanced Synthetic Strategies for Substituted Analogues
To create derivatives with specific biological activities or chemical properties, more advanced synthetic strategies are employed. These include methods for controlling stereochemistry and for introducing a wide variety of functional groups.
Chiral Synthesis of Specific Enantiomers (e.g., (R)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid)
The production of single enantiomers of chiral carboxylic acids is often achieved through biocatalytic kinetic resolution. mdpi.com This strategy is applicable to the synthesis of specific enantiomers like (R)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid.
The process begins with the synthesis of the racemic ester, for example, ethyl 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoate. This racemic mixture is then subjected to hydrolysis catalyzed by an enzyme, such as a hydrolase or esterase. mdpi.com These enzymes exhibit stereoselectivity, preferentially hydrolyzing one enantiomer over the other. For instance, the enzyme might selectively hydrolyze the (S)-ester into the (S)-carboxylic acid, leaving the (R)-ester largely unreacted. mdpi.com The resulting mixture, containing the (S)-acid and the unreacted (R)-ester, can then be separated using standard chromatographic techniques. Finally, hydrolysis of the isolated (R)-ester yields the desired (R)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid with high enantiomeric purity. mdpi.com
| Step | Description | Key Reagents/Catalysts | Outcome |
|---|---|---|---|
| 1 | Synthesis of Racemic Ester | 5-fluoro-1H-indole, ethyl 2-(bromomethyl)acrylate | Racemic ethyl 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoate |
| 2 | Enzymatic Kinetic Resolution | Hydrolase or Esterase, Water | Mixture of (S)-carboxylic acid and unreacted (R)-ester |
| 3 | Separation | Column chromatography | Isolated (R)-ester |
| 4 | Hydrolysis | Acid or Base | Enantiomerically pure (R)-carboxylic acid |
Amide Bond Formation for Derivatization (e.g., DCC-mediated coupling)
The carboxylic acid group of this compound is a key functional handle for further derivatization, most commonly through amide bond formation. A widely used method for this transformation is DCC-mediated coupling. libretexts.org Dicyclohexylcarbodiimide (DCC) is a coupling reagent that facilitates the condensation of a carboxylic acid and an amine. luxembourg-bio.comchemistrysteps.com
The mechanism involves the initial reaction of the carboxylic acid with DCC. luxembourg-bio.com This step activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which effectively converts the hydroxyl group into a good leaving group. libretexts.org An amine, added to the reaction mixture, then acts as a nucleophile, attacking the activated carbonyl carbon. chemistrysteps.com This leads to the formation of the desired amide bond and the release of dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com DCU is typically insoluble in common organic solvents and can be easily removed by filtration. luxembourg-bio.com To enhance reaction efficiency and suppress potential side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often included. acs.orggrowingscience.com
| Reactant 1 | Reactant 2 | Coupling Reagent | Catalyst (Optional) | Product | Byproduct |
|---|---|---|---|---|---|
| This compound | Primary or Secondary Amine (R-NH₂) | DCC | DMAP | N-substituted-3-(1H-indol-3-yl)-2-methylpropanamide | Dicyclohexylurea (DCU) |
Preparation of Diindolylmethane Derivatives from Indole Precursors
Diindolylmethanes (DIMs) are another important class of compounds derived from indole precursors. Their synthesis generally involves the condensation reaction of an indole with an aldehyde or a ketone. google.com Typically, two equivalents of the indole are reacted with one equivalent of the carbonyl compound. google.com
This reaction is most often catalyzed by protic or Lewis acids. google.com For example, refluxing indole and an aldehyde like 4-formylbenzoic acid in acetic acid leads to the formation of the corresponding diindolylmethane derivative. nih.gov Various catalysts, including montmorillonite (B579905) K-10 clay, titanocene (B72419) dichloride, and acidic ionic liquids, have been employed to promote this reaction under mild conditions, often resulting in high yields and short reaction times. google.comgoogle.com The reaction joins two indole units at their respective C-3 positions through a central methane (B114726) bridge derived from the carbonyl compound. nih.gov
Biosynthetic Approaches and Chemoenzymatic Synthesis
The microbial production of indole derivatives is a well-established field, with a primary focus on the biosynthesis of indole-3-propionic acid (IPA) from tryptophan. nih.govresearchgate.net Gut microbiota, in particular, are known to metabolize dietary tryptophan into a variety of indole compounds. nih.govmdpi.com
The biosynthesis of IPA is primarily carried out by specific species of gut bacteria, with Clostridium sporogenes being one of the most well-documented producers. mdpi.comwikipedia.org The metabolic pathway in C. sporogenes involves a two-step process. Initially, the enzyme tryptophanase converts tryptophan into indole. Subsequently, tryptophan aminotransferase transforms indole into IPA. wikipedia.org Other bacterial species, including those from the genera Peptostreptococcus, Bacteroides, and Lactobacillus, have also been identified as producers of various indole derivatives, such as indole-3-acetic acid (IAA) and indole-3-lactic acid (ILA). mdpi.commdpi.commdpi.com
The production of these compounds can vary significantly among different bacterial strains. mdpi.com Research has shown that the capability of lactic acid bacteria (LAB) to produce indole derivatives is strain-dependent. mdpi.com A study evaluating 186 LAB strains demonstrated a wide range of production capabilities for compounds like indole-3-carboxaldehyde (B46971) (IAId), ILA, IPA, and IAA. mdpi.com
Optimization of microbial production of these valuable compounds is an active area of research. Strategies often involve the selection of highly productive strains and the optimization of fermentation conditions. For instance, the development of automated biomanufacturing pipelines allows for the rapid prototyping of microbial production strains for a variety of chemical compounds. acs.org
| Bacterial Species/Genus | Indole Derivative(s) Produced | Key Enzymes/Pathways |
|---|---|---|
| Clostridium sporogenes | Indole-3-propionic acid (IPA) | Tryptophanase, Tryptophan aminotransferase |
| Peptostreptococcus spp. | Indole-3-propionic acid (IPA), Indole-3-acrylic acid (IA) | fldAIBC gene cluster |
| Bacteroides spp. | Indole, Indole-3-acetic acid (IAA) | Tryptophanase |
| Escherichia coli | Indole | Tryptophanase |
| Lactobacillus spp. | Indole-3-lactic acid (ILA), Indole-3-acetic acid (IAA) | Not specified |
| Bifidobacterium spp. | Indole-3-acetic acid (IAA) | Not specified |
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical reactions to produce complex molecules. nih.gov This approach is being explored for the synthesis of various indole-containing compounds. nih.govnih.govresearchgate.netmdpi.com
One area of focus is the use of enzymes to create structurally diverse indole-containing acyloins, which are valuable intermediates in the synthesis of biologically active molecules. nih.govresearchgate.netmdpi.com A multi-enzyme system has been developed for this purpose, utilizing an engineered tryptophan synthase β-subunit, a commercially available L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme. nih.govresearchgate.netmdpi.com This system can convert various indole derivatives into their corresponding acyloins. nih.govresearchgate.netmdpi.com Studies have shown that this enzymatic system can accommodate a range of substituted indoles, including 2-methyl-indole, to produce the corresponding acyloin derivatives. nih.govresearchgate.net
Another enzymatic pathway of interest is the indole-3-acetamide (B105759) (IAM) pathway for the production of indole-3-acetic acid (IAA). acs.org This pathway involves two key enzymes: tryptophan-2-monooxygenase (iaaM), which converts tryptophan to indole-3-acetamide, and indole-3-acetamide hydrolase (iaaH), which hydrolyzes IAM to IAA. acs.org Research into the substrate scope of these enzymes has revealed some limitations. For example, while 1-methyl indole was successfully converted to 1-methyl indole-3-acetic acid, 2-methyl tryptophan was not a suitable substrate for the corresponding conversion, indicating strict regioselectivity of the iaaM enzyme. acs.org
These enzymatic studies highlight both the potential and the challenges in developing biocatalytic routes for specifically substituted indole derivatives like this compound. The substrate specificity of the enzymes is a critical factor that would need to be addressed, potentially through protein engineering, to develop a viable chemoenzymatic synthesis for this specific compound.
| Enzyme | Function | Application in Indole Derivative Synthesis |
|---|---|---|
| Tryptophan synthase β-subunit (engineered) | Catalyzes the synthesis of tryptophan and its derivatives | Used in a multi-enzyme system to produce various tryptophan derivatives as precursors. |
| L-amino acid oxidase (LAAO) | Oxidizes L-amino acids | Used to convert tryptophan derivatives to their corresponding indole-3-pyruvates. nih.govnih.govresearchgate.netmdpi.com |
| Thiamine-diphosphate (ThDP)-dependent enzymes (e.g., NzsH) | Catalyze the formation of acyloins | Used to produce a variety of indole-containing acyloins from indole-3-pyruvate derivatives. nih.govnih.govresearchgate.netmdpi.com |
| Tryptophan-2-monooxygenase (iaaM) | Converts tryptophan to indole-3-acetamide (IAM) | A key enzyme in the IAM pathway for IAA synthesis; has been studied for its substrate scope with substituted indoles. acs.org |
| Indole-3-acetamide hydrolase (iaaH) | Hydrolyzes IAM to indole-3-acetic acid (IAA) | The second key enzyme in the IAM pathway for IAA synthesis. acs.org |
Structure Activity Relationship Sar Studies and Molecular Design
Computational Approaches in SAR Elucidation
Computational methods play a vital role in understanding the SAR of drug candidates by providing insights into their interactions with biological targets at a molecular level. These in silico techniques can predict binding affinities and modes, helping to rationalize experimental observations and guide the design of new, more potent compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure. For various indole (B1671886) derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action.
For example, molecular docking analysis of indole-based diaza-sulphonamides with the JAK-3 protein, a target in oral cancer, revealed that several compounds could potentially act as anticancer drugs. nih.gov The docking studies showed that these compounds have binding affinities similar to the clinically proven drug Doxorubicin. In another study, docking of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives into the active sites of (p)ppGpp synthetases, FtsZ proteins, or pyruvate (B1213749) kinases helped to identify potential antibacterial mechanisms. mdpi.com Similarly, docking experiments with β-hydroxy-β-arylpropanoic acids into the catalytic site of COX-2 and COX-1 enzymes were used to identify potential anti-inflammatory agents. mdpi.com These examples demonstrate that molecular docking can be a powerful tool to understand how analogs of 3-(1H-indol-3-yl)-2-methylpropanoic acid might interact with their biological targets, providing a basis for the rational design of more effective molecules.
Table 1: Examples of Molecular Docking Studies on Indole Derivatives
| Compound Class | Protein Target | Key Findings from Docking |
|---|---|---|
| Indole-based diaza-sulphonamides | JAK-3 protein | Compounds showed binding affinities similar to Doxorubicin, suggesting potential as anticancer drugs. nih.gov |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles | (p)ppGpp synthetases | Favorable binding energies suggested a potential antibacterial mechanism of action. mdpi.com |
| β-Hydroxy-β-arylpropanoic acids | COX-2 enzyme | Identified potential anti-inflammatory agents by predicting binding to the catalytic site. mdpi.com |
Design Principles for Novel Therapeutic Agents
The insights gained from SAR studies and computational modeling provide a foundation for the rational design of novel therapeutic agents based on the this compound scaffold. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: The indole ring can be replaced with other heterocyclic systems to explore new chemical space and potentially improve properties like solubility or metabolic stability. Similarly, the propanoic acid moiety can be replaced with other acidic bioisosteres to modulate activity and pharmacokinetics.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, molecular docking and other computational methods can be used to design molecules that fit optimally into the binding site. This approach was used in the rational design of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors, where the designed molecules were shown to interact with key amino acid residues as intended. nih.gov
Optimization of Physicochemical Properties: Alongside optimizing for biological activity, it is crucial to design compounds with appropriate drug-like properties, such as solubility, permeability, and metabolic stability. This involves a multi-parameter optimization process to balance potency with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. The rational design of antisense oligonucleotides, for instance, involves characterizing their immunomodulatory effects to advance their therapeutic development. monash.edu
By applying these principles, the this compound scaffold can serve as a versatile starting point for the development of new drugs targeting a range of diseases.
Multifunctional Ligand Design for Neuroprotectors
The concept of multifunctional ligands, or multi-target-directed ligands (MTDLs), has gained significant traction in the development of therapeutics for complex neurodegenerative diseases like Alzheimer's disease (AD). These diseases are characterized by a complex pathophysiology involving multiple interacting pathways, such as oxidative stress, amyloid-beta (Aβ) aggregation, and cholinergic dysfunction. A single molecule capable of modulating several of these targets offers a more holistic therapeutic approach. The indole-3-propanoic acid scaffold is a promising starting point for designing such MTDLs.
Research into indole-3-propionic acid (IPA) and its derivatives has highlighted their neuroprotective capabilities. IPA, a metabolite of tryptophan produced by gut microbiota, is known for its potent antioxidant properties and its ability to protect neurons from oxidative damage. nih.govresearchgate.net The design of novel neuroprotective agents often involves modifying the basic IPA structure to enhance its efficacy and introduce new functionalities.
For instance, studies have shown that introducing a propargylamine (B41283) moiety to the indole nitrogen results in compounds with monoamine oxidase (MAO) inhibitory activity, which is beneficial in Parkinson's disease, alongside neuroprotective effects. rsc.org Similarly, hybrid molecules combining the indole core with other pharmacophores, such as hydrazones, have been synthesized and shown to possess a suite of neuroprotective activities, including antioxidant, anti-inflammatory, and metal-chelating properties. nih.gov
The structure of this compound features a methyl group at the alpha position of the propanoic acid side chain. This modification can have several implications for its neuroprotective potential:
Lipophilicity and Blood-Brain Barrier (BBB) Permeability: The addition of a methyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and reach its targets in the central nervous system.
Metabolic Stability: The methyl group may also confer greater metabolic stability, preventing rapid degradation and prolonging the compound's duration of action.
Conformational Rigidity: The methyl substitution can introduce a degree of conformational restriction, which may lead to more specific interactions with target proteins.
The following table summarizes the neuroprotective activities of some representative indole derivatives, illustrating the potential of this chemical class.
| Compound Name | Neuroprotective Activity | Reference |
| Indole-3-propionic acid (IPA) | Exhibits a neuroprotective role by reducing nitrosative stress in migraine pathophysiology. A negative correlation was observed between serum IPA levels and migraine attack frequency. | nih.govmdpi.com |
| Diosgenin-indole derivatives (e.g., compound 5b) | Compound 5b showed significant neuroprotective effects against cellular damage induced by H₂O₂, 6-hydroxydopamine (6-OHDA), and Aβ₁₋₄₂. It also attenuated memory and learning impairments in an in vivo mouse model of AD. | nih.gov |
| 1-(propargyl)-N,N-diethyl-1H-indole-5-carboxamide (Compound 6) | Demonstrated significant neuroprotection (52.62% at 1 µM) against MPP⁺-induced toxicity in SH-SY5Y neural cells. | rsc.org |
| N′-(2,3-Dihydroxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide | As part of a series of IPA-derived hydrazones, this compound exhibited strong neuroprotective and antioxidant activities. | nih.gov |
| 1,3,5-trisubstituted indole derivatives (e.g., compounds 12, 13, 14, 20, 21, 22) | These compounds demonstrated neuroprotective properties by preserving cell viability in the presence of H₂O₂ and protecting SH-SY5Y cells from Aβ(25–35)-induced cytotoxicity. | mdpi.com |
Development of Enzyme Inhibitors and Modulators
The indole scaffold is a common feature in a multitude of enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases. The ability of the indole ring to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions makes it a versatile pharmacophore for designing potent and selective enzyme inhibitors. The structure of this compound provides a foundation for developing inhibitors for several enzyme classes.
Cholinesterase Inhibitors: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Numerous indole-based compounds have been developed as cholinesterase inhibitors. For example, a conjugate of curcumin (B1669340) and indole-3-propionic acid (CUR-IPA) was found to inhibit both human AChE (hAChE) and human BuChE (hBChE) with IC₅₀ values of 59.30 µM and 60.66 µM, respectively. acs.org The design of such inhibitors often involves linking the indole core to other chemical moieties that can interact with the catalytic or peripheral anionic sites of the cholinesterase enzymes.
Monoamine Oxidase (MAO) Inhibitors: MAO inhibitors are used in the treatment of Parkinson's disease and depression. The indole nucleus is a well-established scaffold for the design of MAO inhibitors. A series of indole derivatives with a propargylamine moiety at the N1 position showed good inhibitory activity against both MAO-A and MAO-B. rsc.org The structural similarity of the indole ring to the endogenous substrates of MAO makes it an ideal starting point for inhibitor design.
Other Enzyme Targets: Derivatives of indole-3-propanoic acid have also been investigated as inhibitors of other enzymes. For instance, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids were designed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. nih.gov The propanoic acid group on the indole core was found to be essential for good inhibitory activity.
The following table presents the enzyme inhibitory activities of several indole derivatives, showcasing the versatility of this scaffold in drug design.
| Compound Name | Target Enzyme(s) | IC₅₀ Values | Reference |
| 1-(propargyl)-N,N-diethyl-1H-indole-5-carboxamide (Compound 6) | hMAO-A, hMAO-B, eeAChE, eqBuChE | hMAO-A: 4.31 µMhMAO-B: 2.62 µMeeAChE: 3.70 µMeqBuChE: 2.82 µM | rsc.org |
| CUR-IPA (Curcumin-Indole-3-propionic acid conjugate) | hAChE, hBChE | hAChE: 59.30 µMhBChE: 60.66 µM | acs.org |
| 3-(1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl)propanoic acid (ASB14780) | Cytosolic phospholipase A2α (cPLA2α) | Potent inhibitor, though specific IC₅₀ value is not provided in the abstract. | nih.gov |
| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) | J774.2 murine macrophages (cytotoxicity) | IC₅₀: 98 µM | mdpi.com |
| p-benzylpipridine chalcone (B49325) derivative (Compound 6b) | AChE, BuChE | AChE: 49.30 nMBuChE: 80.44 nM | nih.gov |
Analytical and Characterization Techniques in 3 1h Indol 3 Yl 2 Methylpropanoic Acid Research
Chromatographic Methods for Quantification in Biological Matrices
Chromatographic techniques are fundamental for separating and quantifying 3-(1H-indol-3-yl)-2-methylpropanoic acid and its metabolites from the intricate matrix of biological fluids and tissues.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of indole (B1671886) compounds due to its high resolution and sensitivity. researchgate.net When coupled with a fluorescence detector, HPLC offers enhanced specificity for indole derivatives, which naturally fluoresce. researchgate.net For instance, a method for quantifying indole-3-propionic acid (IPA) in rat brain tissue and microdialysate involved HPLC with fluorimetric detection, using an excitation wavelength of 287 nm and an emission wavelength of 340 nm. nih.gov This technique has been successfully applied to determine the concentrations of various indoles, including indole-3-acetic acid (IAA) and indole-3-propionic acid, in diverse biological samples like plasma, saliva, and sugar cane juice. mdpi.comnih.gov
A typical HPLC setup for indole analysis utilizes a C18 reverse-phase column. researchgate.netnih.govnih.gov The mobile phase often consists of a buffer, such as sodium acetate, mixed with an organic solvent like acetonitrile. nih.govnih.gov The purity of synthesized compounds, such as curcumin-indole-3-propionic acid (CUR-IPA) conjugates, has also been confirmed using HPLC, demonstrating the versatility of this technique. acs.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly selective and sensitive method for the simultaneous analysis of multiple indole metabolites. researchgate.netspringernature.com This approach is invaluable for metabolic profiling and has been used to quantify tryptophan and its indole-containing derivatives in various samples, including food and biological fluids. researchgate.netspringernature.com For example, a validated LC-MS/MS method was developed for the quantitation of indole in mouse plasma and tissues, utilizing an atmospheric pressure chemical ionization (APCI) source in positive mode. nih.gov The precursor to product ion transitions for indole and its deuterated internal standard were monitored for accurate quantification. nih.gov
The power of LC-MS/MS also lies in its ability to identify and quantify a wide range of indole derivatives, including those of this compound, even at low concentrations. researchgate.net For instance, the analysis of indole compounds in sugar cane juice was successfully carried out using LC-MS after solid-phase extraction. mdpi.com Furthermore, the structural confirmation of synthesized derivatives, such as curcumin-indole-3-propionic acid (CUR-IPA), has been achieved using ESI-MS/MS, which showed a characteristic peak for the conjugated molecule. acs.org
Gas Chromatography (GC) for Volatile Metabolites (contextual for indole derivatives)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including certain indole derivatives. oup.comresearchgate.netnih.gov While many indole acids are not inherently volatile, derivatization techniques can be employed to make them suitable for GC analysis. nih.govresearchgate.net For example, a method involving propyl chloroformate derivatization has been used for the GC-MS analysis of indole-3-acetic acid and tryptophan. nih.govresearchgate.net
GC-MS has been instrumental in identifying indole and its metabolites produced by bacteria. frontiersin.orgresearchgate.net In one study, headspace solid-phase microextraction (HS-SPME) was used to collect volatile organic compounds from bacterial cultures, which were then analyzed by GC-MS, allowing for the detection of indole in the nanomolar range. nih.govfrontiersin.org This technique has also been applied to determine indole and 3-methylindole (B30407) (skatole) in intestinal contents and feces, demonstrating its utility in studying the gut microbiome. nih.gov The mass spectra obtained from GC-MS provide fragmentation patterns that are crucial for the identification of specific indole compounds. researchgate.netdocbrown.info
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in a molecule.
¹H NMR spectra of indole derivatives show characteristic signals for the protons of the indole ring, the aliphatic chain, and any substituents. For example, in the ¹H NMR spectrum of indole-3-propionic acid, signals for the indole ring protons typically appear between 6.9 and 7.6 ppm, while the methylene (B1212753) protons of the propionic acid chain appear at lower chemical shifts. acs.orgchemicalbook.com The NH proton of the indole ring is also a key diagnostic signal. acs.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. organicchemistrydata.orgdocbrown.infowisc.edulibretexts.org The carbonyl carbon of the carboxylic acid group in this compound and its derivatives typically resonates at a high chemical shift (around 170-180 ppm). docbrown.infonih.gov The carbons of the indole ring have characteristic shifts that can be used to confirm the structure. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info For derivatives of this compound, key characteristic IR absorption bands include:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often showing evidence of hydrogen bonding. docbrown.info
N-H stretch: The N-H stretching vibration of the indole ring typically appears around 3400 cm⁻¹. researchgate.net
C=O stretch: A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. docbrown.inforesearchgate.net
C-H stretch: Absorptions for aromatic and aliphatic C-H stretching are also observed. nih.gov
IR spectroscopy has been used to confirm the synthesis of new indole-3-propionic acid derivatives, such as hydrazone hybrids, by identifying the characteristic vibrational frequencies of the newly formed functional groups. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a foundational technique used to study the electronic transitions within a molecule. For compounds containing a chromophore like the indole ring, this method provides valuable information about its conjugation and chemical environment. The indole nucleus typically exhibits two main absorption bands, designated as the ¹La and ¹Lb bands, arising from π→π* transitions.
Research on related indole derivatives demonstrates the utility of this technique. For instance, studies on 3-methylindole and indole-3-propionic acid in various solvents show characteristic absorption maxima. srce.hr The ¹Lb band, which is sensitive to the substitution pattern, often appears around 270-290 nm, while the higher-energy ¹La band is observed at shorter wavelengths, typically around 220 nm. nih.gov The addition of a methyl group at the α-position of the propanoic acid side chain in this compound is expected to have a minor electronic effect, likely resulting in a spectrum that closely resembles that of indole-3-propionic acid. Any significant deviation could suggest alterations to the indole chromophore. The protonation state of the carboxylic acid and the indole nitrogen can also influence the spectral properties, with shifts in absorption maxima being used to determine pKa values. srce.hr
Table 1: Representative UV Absorption Maxima for Indole Derivatives This table is illustrative, based on data from related compounds, as specific data for this compound is not prominently published.
| Compound | Solvent/Condition | Absorption Maxima (λmax in nm) | Reference |
| 3-Methylindole | Perchloric Acid | 222, 280 | nih.gov |
| D-Tryptophan | Perchloric Acid | 218, 278 | nih.gov |
| Indole-3-acetic acid | Perchloric Acid | ~220, ~280 | srce.hr |
| Indole-3-propionic acid | Perchloric Acid | ~220, ~280 | srce.hr |
Advanced Biophysical Characterization for Protein Interactions
To understand the biological function of this compound, it is crucial to characterize its interactions with protein targets at a molecular level. Advanced biophysical techniques provide high-resolution insights into how this ligand binds to enzymes or receptors and the conformational changes that result from this binding.
X-ray Crystallography of Enzyme-Ligand Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. This technique can reveal the precise binding orientation of an inhibitor or ligand within the active site of an enzyme, identify key amino acid residues involved in the interaction, and map the network of hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.
Although a crystal structure of this compound complexed with a specific enzyme is not publicly available, studies on related indole-based inhibitors provide a clear blueprint for such an investigation. For example, the crystal structures of human aldose reductase with various inhibitors have been resolved, detailing the specific contacts within the enzyme's active site. nih.govrcsb.org Similarly, structures of tryptophan-based sulfonamides have been solved, showing how the indole moiety orients itself within a protein pocket. nih.gov For this compound, a crystallographic study would aim to define the role of the indole ring, the propanoic acid's carboxylate group, and the α-methyl group in receptor binding and specificity.
Table 2: Illustrative Data from a Hypothetical X-ray Crystallography Study This table outlines the type of information that would be obtained from such an experiment.
| Parameter | Description | Potential Finding for this compound |
| Resolution | The level of detail in the crystal structure. | Typically aimed for < 2.5 Å to resolve key interactions. |
| Binding Site | The pocket or groove on the protein where the ligand binds. | Identification of the specific active or allosteric site. |
| Ligand Conformation | The 3D shape of the ligand when bound to the protein. | The specific torsion angles of the propanoic acid side chain. |
| Key Interactions | Specific non-covalent bonds between the ligand and protein. | Hydrogen bonds from the carboxylate to residues like Arginine or Lysine; π-stacking of the indole ring with Phenylalanine or Tyrosine. |
| Water Molecules | Ordered water molecules mediating ligand-protein contacts. | Identification of water-bridged hydrogen bond networks. |
| Protein Conformational Change | Structural changes in the protein upon ligand binding. | Movement of a flexible loop to cover the active site. |
Enzyme Kinetics and Mutagenesis Studies
Enzyme kinetics and site-directed mutagenesis are indispensable for probing the functional consequences of a ligand binding to its protein target. Kinetic studies determine parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the ligand's potency. Mutagenesis helps to identify the specific amino acid residues that are critical for that interaction.
While specific kinetic data for this compound are limited, extensive research on its parent compound, indole-3-propionic acid (IPA), highlights the application of these methods. IPA is a tryptophan metabolite produced by gut microbiota and has been shown to interact with several biological targets, influencing cellular pathways. nih.govwikipedia.org For example, IPA is a known ligand for the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that regulates xenobiotic metabolism and inflammation. mdpi.comwikipedia.org Studies have shown that IPA can modulate PXR activity, which in turn affects downstream inflammatory and fibrotic processes. mdpi.com Other research has demonstrated that IPA can impact endothelial function by reducing nitric oxide release, suggesting an interaction with the endothelial nitric oxide synthase (eNOS) pathway. mdpi.comnih.gov Furthermore, IPA has been shown to affect mitochondrial function in cardiomyocytes. nih.gov
To confirm the binding site and mechanism, mutagenesis studies would be employed. For instance, if a computational model predicted that the carboxylate group of the acid interacts with an arginine residue in the PXR binding pocket, mutating that arginine to a neutral alanine (B10760859) would be expected to significantly reduce or abolish the binding and functional effect of the compound, confirming the importance of that residue.
Table 3: Summary of Research Findings on the Biological Interactions of Indole-3-Propionic Acid (IPA), an Analog of the Target Compound
| Protein Target / Pathway | Organism/System | Observed Effect of IPA | Potential Kinetic/Functional Implication | Reference |
| Pregnane X Receptor (PXR) | Intestinal Cells | Binds to PXR, facilitating mucosal homeostasis and barrier function. | Acts as a PXR agonist, initiating a signaling cascade. | wikipedia.org |
| Endothelial Nitric Oxide Synthase (eNOS) Pathway | Bovine Aortic Endothelial Cells | Reduces ATP-induced eNOS phosphorylation and nitric oxide release. | Acts as an acute inhibitor or modulator of the eNOS signaling pathway. | mdpi.comnih.gov |
| Mitochondrial Respiration | HL-1 Cardiomyocytes | Chronic exposure leads to mitochondrial dysfunction (reduced maximal respiration). | Modulates the activity of respiratory chain complexes. | nih.gov |
| NF-κB Signaling | Rat Model of Steatohepatitis | Inhibits NF-κB signaling and reduces levels of pro-inflammatory cytokines. | Downregulates an inflammation-driving pathway. | researchgate.net |
| Aryl Hydrocarbon Receptor (AhR) | Mouse Colon | Increases the expression of the AhR receptor. | Upregulates a key xenobiotic-sensing receptor pathway. | nih.gov |
Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific published preclinical and translational research data for the compound This compound . The required information to populate the sections and subsections of the requested article—including in vitro studies on cellular models and in vivo studies in animal models of disease—is not available for this specific molecule.
The majority of existing research in this area focuses on a closely related, but structurally distinct, tryptophan metabolite known as Indole-3-propionic acid (IPA) . While IPA shares the same indole and propanoic acid core, it lacks the methyl group at the 2-position of the propanoic acid chain that characterizes the requested compound. This structural difference means that the biological activities and research findings for IPA cannot be directly attributed to this compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline and focuses solely on this compound. Information on the specified topics of cell viability, signaling pathways, and its effects in models of neurological, metabolic, inflammatory, and gut-related diseases is not present in the available scientific record for this exact compound.
Should you be interested in the extensive research available for the related compound, Indole-3-propionic acid (IPA), a new request can be submitted.
Preclinical and Translational Research on 3 1h Indol 3 Yl 2 Methylpropanoic Acid
Biomarker Potential and Diagnostic Implications
Correlation with Disease Onset and Progression
There is no available scientific literature or research data that correlates the levels of 3-(1H-indol-3-yl)-2-methylpropanoic acid with the onset or progression of any disease.
Measurement in Biofluids for Diagnostic Purposes
There are no established methods or published studies on the measurement of this compound in biofluids such as blood, urine, or cerebrospinal fluid for diagnostic applications.
Future Research Directions and Therapeutic Prospects
Elucidating Undiscovered Biological Interactions and Pathways
Currently, there is a scarcity of specific data elucidating the biological interactions and metabolic pathways directly associated with 3-(1H-indol-3-yl)-2-methylpropanoic acid. However, the well-documented activities of other indole (B1671886) metabolites, which are produced by the gut microbiota from the essential amino acid tryptophan, offer a roadmap for future investigations. frontiersin.org These metabolites are known to play crucial roles in host-microbe homeostasis and influence a variety of physiological and pathological processes. nih.gov
Future research should prioritize screening this compound for interactions with key host receptors that are known targets for other indole derivatives. These include:
Aryl Hydrocarbon Receptor (AhR): AhR is a critical regulator of immune responses and intestinal barrier function. Many indole metabolites are known to be AhR ligands, and their activation of this receptor can have both pro- and anti-inflammatory effects. nih.gov Investigating the affinity and functional activity of this compound at AhR could reveal its potential role in modulating immunity and gut health.
Pregnane (B1235032) X Receptor (PXR): PXR is another nuclear receptor that plays a significant role in gut homeostasis and inflammation. nih.gov Indole-3-propionic acid has been identified as a PXR agonist, contributing to its anti-inflammatory effects. hmdb.ca Determining whether this compound also interacts with PXR is a logical next step.
Furthermore, untargeted metabolomics and systems biology approaches could be employed to identify novel cellular pathways and protein targets affected by this compound. Such studies would be instrumental in uncovering its unique biological signature and potential therapeutic applications.
Development of this compound Analogues with Enhanced Specificity
The development of analogues of bioactive compounds is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. While the development of analogues specifically from this compound has not been extensively reported, the broader field of indole chemistry provides numerous examples of such endeavors. For instance, tryptophan-based sulfonamides have been developed as inhibitors of enzymes like TNF-α converting enzyme (TACE). nih.gov
Future research in this area could focus on synthesizing a library of this compound analogues with modifications at various positions of the indole ring, the propanoic acid side chain, and the methyl group. These modifications could include:
Halogenation: Introducing fluorine or other halogens to the indole ring, as seen in compounds like 3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid, can alter the electronic properties and metabolic stability of the molecule.
Substitution on the Indole Nitrogen: Alkylation or acylation at the N1 position of the indole ring can influence the compound's interaction with biological targets.
Alterations to the Propanoic Acid Chain: Modifications to the carboxylic acid group, such as esterification or amidation, can impact the compound's solubility and cell permeability.
These newly synthesized analogues would then need to be screened in relevant biological assays to identify candidates with enhanced specificity and desired therapeutic effects. For example, derivatives of indole-3-propionic acid have been synthesized and evaluated for their neuroprotective properties. nih.gov
Combination Therapies Involving Indole Metabolites
The concept of combination therapy, where multiple therapeutic agents are used to achieve a synergistic effect, is a cornerstone of modern medicine. While there are no established combination therapies specifically involving this compound, the known biological activities of related indole metabolites suggest several potential applications.
Given the role of indole metabolites in modulating the gut microbiome and immune responses, a key area of investigation would be their use in combination with:
Immunotherapies: Indole metabolites can influence the tumor microenvironment and the efficacy of immune checkpoint inhibitors. Future studies could explore whether this compound or its analogues can enhance the anti-tumor effects of existing immunotherapies.
Antibiotics: In the context of infectious diseases, combination therapy using agents that target different bacterial pathways can be highly effective. For example, combination therapies have been explored to combat multidrug-resistant bacteria like MRSA. mdpi.com The potential antimicrobial or biofilm-inhibiting properties of indole derivatives could be leveraged in such strategies.
Probiotics and Prebiotics: Since the production of indole metabolites is dependent on the gut microbiota, combining the administration of this compound with specific probiotics (beneficial bacteria) or prebiotics (fibers that feed beneficial bacteria) could be a strategy to enhance its therapeutic effects.
Challenges and Opportunities in Translational Research
Translating promising preclinical findings into clinical applications is a complex process fraught with challenges. For a compound like this compound, several hurdles will need to be addressed:
Pharmacokinetics and Bioavailability: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial. The rapid metabolism and turnover of some indole metabolites can be a significant challenge. mdpi.com
Defining a Clear Mechanism of Action: While broad biological effects may be observed, pinpointing the specific molecular targets and pathways is essential for rational drug development and for identifying potential side effects. nih.gov
Individual Variability: The production of indole metabolites by the gut microbiota varies significantly between individuals, which could lead to variable responses to treatment. frontiersin.org This highlights the need for personalized medicine approaches.
Despite these challenges, there are also significant opportunities. The growing understanding of the gut-brain axis and the role of microbial metabolites in health and disease opens up new therapeutic avenues. nih.gov The potential for indole derivatives to act as anti-inflammatory, antioxidant, and neuroprotective agents is particularly promising. hmdb.ca As our ability to modulate the gut microbiome improves, so too will our capacity to harness the therapeutic potential of its metabolic products, including this compound and its future analogues.
Q & A
Q. What approaches reconcile differences in reported crystallographic parameters for similar indole derivatives?
- Method : Re-analyze raw diffraction data using updated software (e.g., SHELXL 2024). Cross-validate unit cell parameters against Cambridge Structural Database (CSD) entries. Consider temperature and pressure effects during data collection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
